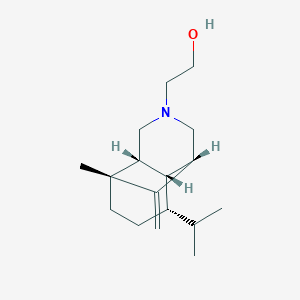

Victoxinine

Description

Properties

IUPAC Name |

2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLRDZYPMOKLM-BIVLZKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)CN(C3)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1[C@@H](C2=C)CN(C3)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960469 | |

| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39965-06-5 | |

| Record name | Victoxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039965065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VICTOXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YL9G51E97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Victoxinine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and Chemical Nature

Victoxinine was first isolated and characterized in the mid-20th century during investigations into the toxins produced by Helminthosporium victoriae. It was identified as a toxic base with the molecular formula C₁₇H₂₉NO[1]. Structurally, it is a cyclic secondary amine and is a sesquiterpenoid, a class of secondary metabolites derived from three isoprene units. Its structure was established as being related to prehelminthosporol, another fungal metabolite.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | [1] |

| Molecular Weight | 263.4 g/mol | [1] |

| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³,⁸]undecan-5-yl]ethanol | [1] |

| Class | Sesquiterpenoid Fungal Toxin | General Classification |

Isolation and Purification

The isolation of this compound from fungal cultures of Cochliobolus victoriae involves extraction from the culture broth followed by chromatographic purification. The following protocol is a generalized procedure based on historical methods and modern laboratory practices for the isolation of fungal secondary metabolites.

Experimental Protocol: Isolation and Purification of this compound

1. Fungal Culture:

-

Inoculate a suitable liquid culture medium (e.g., potato dextrose broth) with a pure culture of Cochliobolus victoriae.

-

Incubate the culture for 2-4 weeks at room temperature with gentle agitation to promote fungal growth and toxin production.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with a water-immiscible organic solvent such as chloroform or ethyl acetate at a neutral or slightly basic pH.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the concentrated extract to a silica gel column.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pool the fractions containing this compound and concentrate under reduced pressure to yield the purified toxin.

Table 2: Quantitative Data for this compound Isolation and Characterization

| Parameter | Value | Notes |

| Yield from Culture | Data not readily available in the searched literature. | Yield is dependent on fungal strain, culture conditions, and extraction efficiency. |

| ¹H NMR Data (CDCl₃) | Data not readily available in the searched literature. | Expected signals would include those for methyl, methylene, and methine protons, consistent with its sesquiterpenoid structure. |

| ¹³C NMR Data (CDCl₃) | Data not readily available in the searched literature. | Expected signals would correspond to the 17 carbons in the this compound structure. |

| Mass Spectrometry Data | Data not readily available in the searched literature. | Expected fragmentation patterns would involve cleavage of the side chain and fragmentation of the cyclic core. |

Biosynthesis

This compound is a sesquiterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds in fungi. The pathway originates from the mevalonate (MVA) pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).

Caption: Hypothetical biosynthetic pathway of this compound.

Mechanism of Action

The primary toxic effect of this compound on susceptible plant cells is the disruption of the plasma membrane's integrity and function. This leads to a cascade of downstream effects, ultimately resulting in cell death.

Caption: this compound's effect on plant cell membranes.

Experimental Protocol: Phytotoxicity Assay

1. Plant Material:

-

Use oat cultivars susceptible to Cochliobolus victoriae. Germinate seeds in a sterile environment.

2. Toxin Application:

-

Prepare a series of dilutions of purified this compound in a suitable buffer.

-

Expose the roots of young oat seedlings to the this compound solutions. A control group should be exposed to the buffer alone.

3. Observation and Data Collection:

-

After a defined incubation period (e.g., 24-48 hours), measure the root growth inhibition compared to the control.

-

Observe for symptoms of phytotoxicity, such as wilting and necrosis.

-

The concentration of this compound that causes 50% inhibition of root growth (IC50) can be determined.

Table 3: Biological Activity of this compound

| Assay | Endpoint | Value | Notes |

| Phytotoxicity | IC50 (Oat seedling root growth) | Data not readily available in the searched literature. | Activity is selective for susceptible oat cultivars. |

| Cytotoxicity | IC50 (Plant protoplasts) | Data not readily available in the searched literature. | Expected to cause lysis of protoplasts from susceptible plants. |

Conclusion and Future Directions

This compound is a noteworthy sesquiterpenoid toxin from Cochliobolus victoriae with a distinct mechanism of action targeting the plant cell plasma membrane. While historical research has laid the groundwork for our understanding of this molecule, there is a clear need for modern analytical studies to provide detailed quantitative data on its properties and biological activity. Further research could focus on elucidating the specific molecular targets of this compound within the plasma membrane, which could provide valuable insights into plant-pathogen interactions and potentially identify novel targets for antifungal drug development. Additionally, a thorough investigation of its biosynthetic pathway could reveal novel enzymatic machinery for sesquiterpenoid synthesis. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

An In-depth Technical Guide to the Identification of Secondary Metabolites from Helminthosporium victoriae

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the identification and characterization of secondary metabolites from the phytopathogenic fungus Helminthosporium victoriae (also known as Cochliobolus victoriae). The primary focus is on the host-selective toxin, victorin, and the related sesquiterpenoid, victoxinine. This document outlines detailed experimental protocols, presents available quantitative data, and illustrates key biological and experimental workflows.

Principal Secondary Metabolites

Helminthosporium victoriae is notable for producing a suite of bioactive secondary metabolites, the most significant of which are:

-

Victorin: A family of chlorinated, cyclic pentapeptides that act as host-selective toxins, causing Victoria blight of oats. Victorin C is the most abundant analog. These peptides are now understood to be ribosomally synthesized and post-translationally modified peptides (RiPPs).

-

This compound: A sesquiterpenoid toxin that, while less potent than victorin, contributes to the overall phytotoxicity of the fungus. Its structure has been elucidated, and it is derived from the precursor prehelminthosporol.

Biosynthesis of Victorin

Recent research has overturned the long-held belief that victorin is a non-ribosomal peptide. It is, in fact, synthesized via a ribosomal pathway, a significant finding for understanding its production and for potential bioengineering efforts.

Victorin Biosynthetic Pathway

The biosynthesis of victorin begins with the ribosomal synthesis of a precursor peptide, VicA. This peptide contains multiple copies of a core "GLKLAF" amino acid sequence. Following translation, the precursor undergoes a series of post-translational modifications, including chlorination and cyclization, to form the various victorin analogs. A key final step is the conversion of an N-terminal glycine residue to a glyoxylate by a copper amine oxidase, VicK, which is crucial for the toxin's high level of bioactivity.

Experimental Protocols

This section details the methodologies for the cultivation of H. victoriae, followed by the extraction, purification, and characterization of its secondary metabolites.

Fungal Culture and Toxin Production

A reliable method for producing victorin involves growing H. victoriae in a liquid shake culture.

Protocol:

-

Media Preparation: Prepare Fries' medium with the following composition per liter of distilled water:

-

Sucrose: 30 g

-

Ammonium tartrate: 5 g

-

Ammonium nitrate (NH₄NO₃): 1 g

-

Potassium dihydrogen phosphate (KH₂PO₄): 1 g

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.5 g

-

Sodium chloride (NaCl): 0.1 g

-

Calcium chloride (CaCl₂): 0.1 g

-

Yeast extract: 0.5 g

-

Dispense 150 ml of the medium into 500-ml Erlenmeyer flasks and autoclave.

-

-

Inoculation: Inoculate the flasks with mycelial plugs from a potato dextrose agar (PDA) culture of H. victoriae.

-

Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 25°C for 6-10 days.[1] Mycelial growth should be visible within one to two days.

-

Harvesting: Separate the mycelium from the culture fluid by filtration through several layers of cheesecloth or by centrifugation. The cell-free supernatant contains the secreted secondary metabolites.

Extraction and Purification of Victorin

The following workflow outlines the general steps for isolating and purifying victorin from the culture filtrate.

Detailed Protocol:

-

Initial Extraction: Stir the culture filtrate with activated charcoal (e.g., 5 g/L) for 1-2 hours to adsorb the toxins. Filter to collect the charcoal.

-

Elution: Elute the toxins from the charcoal using an aqueous acetone solution (e.g., 50% acetone in water).

-

Solvent Removal: Remove the acetone from the eluate under reduced pressure using a rotary evaporator.

-

Preliminary Purification: The resulting aqueous solution can be further purified by gel filtration chromatography on a column packed with Sephadex G-10 or a similar resin, eluting with water.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA), is effective for separation.

-

Detection: Monitor the elution profile using a UV detector at approximately 214 nm.

-

Collect fractions corresponding to the major peaks for subsequent analysis.

-

Isolation of this compound

A detailed, modern protocol for this compound isolation is less commonly cited. However, general principles of natural product chemistry for sesquiterpenoids can be applied.

Protocol:

-

Liquid-Liquid Extraction: After separation of the mycelia, extract the culture filtrate with an organic solvent such as ethyl acetate or dichloromethane at a neutral pH.

-

Concentration: Concentrate the organic extract in vacuo.

-

Chromatography:

-

Perform an initial separation of the crude extract using silica gel column chromatography with a gradient of ethyl acetate in hexane.

-

Further purify the fractions containing this compound using preparative thin-layer chromatography (TLC) or HPLC on a normal-phase column (e.g., silica or diol).

-

Structure Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments are essential for determining the structure and stereochemistry of the isolated compounds. Samples are typically dissolved in deuterated solvents like D₂O or CD₃OD.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the peptide backbone of victorin and elucidating the structure of other metabolites.

Quantitative Data

The following tables summarize available quantitative data for the production and characterization of victorin.

Table 1: Victorin Production and Activity

| Parameter | Value | Reference |

| Culture Conditions | ||

| Medium | Fries' Medium + 0.5 g/L Yeast Extract | [1] |

| Incubation Time | 6 days (shake culture) | |

| Temperature | 25°C | [1] |

| Toxin Yield & Activity | ||

| Residual Dry Weight of Filtrate | 4.5 mg/ml | |

| Specific Activity (50% root growth inhibition) | 45 ng/ml (crude filtrate) |

Table 2: Spectroscopic Data for Victorin C (Illustrative)

| ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Chemical Shifts (ppm) | Mass Spectrometry (m/z) |

| Data to be populated from specialized structural elucidation literature. | Data to be populated from specialized structural elucidation literature. | Data to be populated from specialized structural elucidation literature. |

| Example: C=O (amide) | Example: α-H | Example: [M+H]⁺ |

| 170-175 | 3.5-4.5 | ~815.2 |

Note: Detailed spectroscopic data for victorin C and its analogs require access to and thorough analysis of primary research articles on their structure elucidation.

Conclusion

The identification of secondary metabolites from Helminthosporium victoriae is a multi-step process requiring careful cultivation, extraction, and purification, followed by detailed spectroscopic analysis. The recent discovery of the ribosomal biosynthetic pathway for victorin opens new avenues for research into the regulation of its production and the potential for engineering novel bioactive compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fungal species.

References

Elucidation of the Victorin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae. Previously believed to be synthesized by nonribosomal peptide synthetases, recent genomic and molecular studies have revealed that Victorin is a ribosomally synthesized and post-translationally modified peptide (RiPP). This document details the key genes, enzymes, and biochemical transformations involved in the production of this complex natural product.

Introduction to Victorin

Victorin is a chlorinated cyclized peptide that acts as a virulence factor for C. victoriae, the causal agent of Victoria blight of oats.[1] The toxin is specifically recognized by oat varieties carrying the dominant Vb gene, leading to programmed cell death and disease susceptibility.[2] Structurally, Victorin is a mixture of related, highly modified heterodetic cyclic hexapeptides.[3][4] The elucidation of its biosynthetic pathway has been a long-standing scientific puzzle, recently solved by the identification of a scattered gene cluster responsible for its production.[1][5]

The Victorin Gene Cluster and Biosynthetic Machinery

Unlike typical fungal secondary metabolite gene clusters that are compact, the genes responsible for Victorin biosynthesis are loosely clustered in repeat-rich regions of the C. victoriae genome.[4][5] The core of the biosynthetic pathway revolves around the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications.

The following table summarizes the key genes identified in the Victorin biosynthetic pathway and their putative functions.

| Gene | Encoded Protein/Enzyme | Putative Function | Reference(s) |

| vicA1-3 | Precursor Peptide | Contains multiple "GLKLAF" repeats that form the core peptide backbone of Victorin. | [3][4][6] |

| VicYb | DUF3328 domain-containing protein | Essential for the oxidative cyclization of the core peptide. Deletion abolishes Victorin production. | [4][6] |

| vicK | Copper Amine Oxidase (CAO) | Catalyzes the oxidative deamination of the N-terminal glycine to a glyoxylate, which is crucial for toxicity. | [3][4] |

| CYP1 | Cytochrome P450 monooxygenase | Putative role in hydroxylation or other oxidative modifications of the peptide backbone. | [1] |

The Victorin Biosynthetic Pathway

The biosynthesis of Victorin can be conceptualized as a multi-step process involving precursor synthesis, cyclization, and a final activating modification.

The pathway initiates with the transcription and translation of the vicA genes.[6] This produces the VicA precursor peptide, which contains a leader sequence followed by multiple tandem repeats of the core "GLKLAF" sequence.[3][4]

The VicA precursor peptide undergoes proteolytic cleavage to release the linear hexapeptide cores. The enzyme VicYb, containing a DUF3328 domain, is essential for the subsequent oxidative cyclization of this linear peptide to form the core ring structure of Victorin.[4][6] Deletion of the gene encoding VicYb completely abolishes victorin production.[6]

Following cyclization, the peptide scaffold undergoes further modifications, including hydroxylation and chlorination, likely catalyzed by enzymes such as the cytochrome P450 monooxygenase, CYP1.[1] This creates a variety of Victorin analogs.

The final and critical step for toxicity is the conversion of the N-terminal glycine residue to a glyoxylate. This reaction is catalyzed by the copper amine oxidase VicK.[3] Deletion of vicK results in the accumulation of glycine-containing victorin derivatives that are non-toxic.[3][4]

Experimental Data on Gene Function

The elucidation of the Victorin pathway was heavily reliant on gene knockout experiments and subsequent metabolite analysis. The results are summarized below.

| Gene Knockout Mutant | Effect on Victorin Production | Conclusion on Gene Function | Reference(s) |

| ΔvicA (at least one copy) | Strongly diminished Victorin production. | vicA genes encode the essential precursor peptide for Victorin synthesis. | [1][4][6] |

| ΔVicYb | Abolished Victorin production. | VicYb is essential for a critical step in the pathway, likely oxidative cyclization. | [4][6] |

| ΔvicK | Abolished production of active Victorin; accumulation of novel glycine-containing derivatives. | VicK catalyzes the final activation step, converting the N-terminal glycine to a glyoxylate. | [3][4] |

Experimental Protocols

The following sections outline the general methodologies used to identify and characterize the Victorin biosynthetic pathway.

-

Strain: Cochliobolus victoriae (e.g., strain FI3).

-

Culture Medium: Fries medium or similar defined media for consistent toxin production.

-

Growth Conditions: Cultures are typically grown in liquid shake flasks at 25-28°C for 7-14 days to allow for sufficient accumulation of secondary metabolites.

This protocol describes a typical workflow for generating targeted gene knockouts in filamentous fungi.

-

Construct Design: A gene replacement cassette is created using PCR. This involves amplifying ~1-2 kb regions of DNA flanking the target gene (5' and 3' untranslated regions). These flanking regions are then ligated to a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph).

-

Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The gene deletion cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are regenerated on selective media containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are then screened by PCR to confirm the homologous recombination event and the absence of the target gene. Southern blotting is often used for definitive confirmation.

-

Extraction: The fungal culture (mycelia and filtrate) is extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is dried under reduced pressure.

-

Analysis: The crude extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify Victorin and its derivatives by comparing retention times and mass-to-charge ratios with authentic standards.

To confirm the function of specific enzymes like VicK, in vitro assays are performed.

-

Heterologous Expression: The gene of interest (e.g., vicK) is cloned into an expression vector and expressed in a heterologous host, such as E. coli or Pichia pastoris.

-

Protein Purification: The recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Reaction: The purified enzyme is incubated with its putative substrate (e.g., glycine-containing Victorin derivatives for VicK) in a suitable buffer.

-

Product Detection: The reaction mixture is analyzed by HPLC-MS to detect the formation of the expected product (e.g., active Victorin).

Conclusion and Future Directions

The elucidation of the Victorin biosynthetic pathway represents a significant advancement in our understanding of fungal RiPPs.[4] It has revealed an unusual scattered gene cluster and a fascinating series of post-translational modifications. This knowledge opens up new avenues for research, including:

-

Engineering Novel Bioactives: The identified enzymes could be used in synthetic biology platforms to create novel cyclic peptides with potential pharmaceutical applications.

-

Controlling Plant Disease: Understanding the pathway could lead to novel strategies for controlling Victoria blight, for instance, by developing inhibitors of key enzymes like VicK.

-

Discovering New Natural Products: The unique features of the Victorin pathway can guide genome mining efforts to discover other novel RiPPs in fungi.

This guide provides a foundational understanding of the Victorin biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, fungal genetics, and drug discovery.

References

- 1. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. farmtario.com [farmtario.com]

- 6. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Victoxinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Victoxinine is a secondary metabolite produced by the fungus Helminthosporium victoriae. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this fungal toxin. This document summarizes the available quantitative data, outlines experimental protocols for its study, and visualizes key conceptual relationships to facilitate a deeper understanding of this complex molecule.

Chemical Structure and Identification

This compound is a sesquiterpenoid toxin with a complex chemical structure. Its structure was established through partial synthesis from prehelminthosporol.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.0³,⁸]undecan-5-yl]ethanol |

| Molecular Formula | C₁₇H₂₉NO |

| SMILES | CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1--INVALID-LINK--CN(C3)CCO)C |

| InChI | InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1 |

| InChIKey | DROLRDZYPMOKLM-BIVLZKPYSA-N |

| CAS Number | 39965-06-5 |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 263.42 g/mol |

| Monoisotopic Mass | 263.224914549 Da |

| Topological Polar Surface Area | 23.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Complexity | 377 |

| Formal Charge | 0 |

Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, its sesquiterpenoid backbone suggests it is derived from the isoprenoid pathway. Fungi synthesize sesquiterpenes from farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of FPP by a terpene synthase would be the initial committed step, followed by a series of modifications by enzymes such as cytochrome P450 monooxygenases and transferases to yield the final structure of this compound.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound involves the disruption of the plasma membrane of susceptible cells. This leads to a loss of electrolytes and an inability to take up essential nutrients, ultimately causing cell death. While the specific molecular targets on the plasma membrane have not been definitively identified, it is hypothesized that this compound may interact with and modulate the activity of ion channels or membrane-bound enzymes like H+-ATPase.

Hypothetical Interaction with Plasma Membrane H+-ATPase

Many fungal toxins are known to target the plasma membrane H+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across the cell membrane. This compound-induced disruption of this gradient could lead to the observed loss of cellular homeostasis.

Potential Interaction with Voltage-Gated Ion Channels

Another plausible mechanism is the interaction of this compound with voltage-gated ion channels.[2][3][4][5][6] By altering the normal functioning of these channels, this compound could induce a rapid and uncontrolled flux of ions, leading to the observed cytotoxic effects.

Experimental Protocols

Isolation and Purification of this compound from Helminthosporium victoriae

This protocol outlines a general procedure for the isolation and purification of this compound from fungal cultures.[7]

5.1.1. Fungal Culture

-

Inoculate Helminthosporium victoriae into a suitable liquid medium (e.g., potato dextrose broth).

-

Incubate the culture on a rotary shaker at 25-28°C for 14-21 days to allow for sufficient toxin production.

5.1.2. Extraction

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform three times.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

5.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

For further purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

Spectroscopic Characterization

The structure of purified this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of this compound. Fragmentation patterns in MS/MS can further aid in structural elucidation.[8][9][10][11][12]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound.[13][14][15][16]

5.3.1. Materials

-

Target cell line (e.g., a susceptible plant protoplast line or a relevant mammalian cell line)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

5.3.2. Procedure

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Conclusion

This compound represents a structurally interesting and biologically active fungal metabolite. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a framework for its study. Further research is warranted to fully elucidate its biosynthetic pathway and the specific molecular targets of its cytotoxic activity. Such knowledge will be invaluable for assessing its potential applications in agriculture, pharmacology, and as a tool for studying fundamental cellular processes.

References

- 1. Victorin | Springer Nature Experiments [experiments.springernature.com]

- 2. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]

- 3. Voltage-gated ion channels and gating modifier toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and structure of the host-specific toxin from Helminthosporium carbonum race 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Victoxinine's Mechanism of Action in Susceptible Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underlying the action of victoxinine, a chlorinated cyclic pentapeptide and the primary pathogenic determinant of the fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats. This document provides a comprehensive overview of its biochemical targets, the signaling cascades it triggers, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound, often referred to as victorin C, exhibits host-selective toxicity, primarily affecting oat (Avena sativa) varieties that carry the dominant Vb gene. This gene is genetically linked to the Pc-2 gene, which confers resistance to crown rust caused by Puccinia coronata. This linkage creates a unique gene-for-gene relationship where resistance to one pathogen confers susceptibility to another.

The primary molecular target of this compound in susceptible plants is the mitochondrial glycine decarboxylase complex (GDC) . Specifically, this compound has been shown to bind to two components of this complex: the P-protein (a 100-kDa protein) and the H-protein (a 15-kDa protein).[1][2] This interaction is central to the toxin's mode of action.

In susceptible oat genotypes, the perception of this compound is mediated by the LOV1 (Locus Orchestrating Victorin effects1) gene product, a coiled-coil-nucleotide binding site-leucine-rich repeat (CC-NBS-LRR) protein. The function of LOV1 is dependent on its interaction with Thioredoxin h5 (TRX-h5) . It is proposed that victorin binds to and modifies TRX-h5, which is "guarded" by LOV1. This interaction activates LOV1, initiating a downstream signaling cascade that culminates in programmed cell death (PCD), a response resembling a hypersensitive response (HR) typically associated with pathogen resistance.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound (victorin).

| Parameter | Value | Plant System | Comments | Reference(s) |

| EC50 for GDC Inhibition (in vivo) | 81 pM | Oat leaf slices | Leaf slices were pretreated for 2 hours with victorin. | [1][3] |

| EC50 for GDC Inhibition (in vitro) | 23 µM | Isolated GDC components | Inhibition of the glycine-bicarbonate exchange reaction. | [1] |

| Lowest Concentration for Increased Ethylene Production | 10-7 dilution | Susceptible oat leaves | Corresponds to approximately 25 nl/g dry weight per hour. | [4] |

| Saturating Concentration for Ethylene Production | 10-5 dilution | Susceptible oat leaves | Resulted in approximately 550 nl/g dry weight per hour. | [4] |

| IC50 for Root Growth Inhibition | 5 x 10-7 dilution | Susceptible oat seedlings | [4] | |

| Electrolyte Leakage Induction | 0.1 - 7.0 µg/ml | Oat leaves | Leakage increased with concentration in this range. | [5] |

Table 1: Dose-Response and Inhibition Constants for Victorin

| Protein | Molecular Weight (kDa) | Genotype Specificity of Binding | Location | Reference(s) |

| P-protein of GDC | 100 | Susceptible only (in vivo) | Mitochondria | [1] |

| H-protein of GDC | 15 | Susceptible and Resistant (in vivo) | Mitochondria | [1] |

| Unidentified Protein | 65 | Susceptible and Resistant | Plasma membrane, Mitochondria | |

| Unidentified Protein | 45 | Susceptible and Resistant | Plasma membrane |

Table 2: Victorin-Binding Proteins in Oats

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Detailed Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

This protocol describes a general method for obtaining a partially purified preparation of this compound from fungal culture.

Materials:

-

Cochliobolus victoriae culture

-

Liquid culture medium (e.g., Fries' medium supplemented with oat flakes)

-

Erlenmeyer flasks

-

Cheesecloth

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Acetonitrile

-

Deionized water

-

HPLC system with a C18 column (for further purification)

Procedure:

-

Fungal Culture: Inoculate liquid culture medium in Erlenmeyer flasks with C. victoriae. Incubate in stationary culture at room temperature for 3-4 weeks.

-

Filtration: Separate the mycelium from the culture filtrate by filtering through several layers of cheesecloth.

-

Clarification: Centrifuge the filtrate at 10,000 x g for 20 minutes to remove remaining fungal cells and debris.

-

Concentration: Reduce the volume of the supernatant using a rotary evaporator at a temperature below 40°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the concentrated culture filtrate onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and polar compounds.

-

Elute the toxin with a stepwise gradient of methanol or acetonitrile in water (e.g., 20%, 50%, 80% methanol). Collect fractions.

-

-

Bioassay: Test the biological activity of each fraction using a sensitive oat leaf bioassay (see Protocol 2) to identify the fractions containing this compound.

-

Further Purification (Optional): Pool the active fractions, concentrate them, and subject them to reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for higher purity. Monitor the elution profile at ~210 nm.

Protocol 2: Detached Leaf Bioassay for this compound Activity

This bioassay is used to determine the presence and relative concentration of this compound.

Materials:

-

Susceptible and resistant oat seedlings (e.g., 7-10 days old)

-

Test solutions (e.g., HPLC fractions or purified this compound dilutions)

-

Petri dishes or multi-well plates

-

Filter paper

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Leaf Excision: Excise the first true leaves from both susceptible and resistant oat seedlings. Cut the leaves into 2-3 cm segments.

-

Assay Setup: Place a piece of filter paper in each well of a multi-well plate or in a Petri dish.

-

Treatment Application: Add a known volume (e.g., 50-100 µL) of the test solution to the filter paper in each well. Include a negative control (water or buffer) and a positive control (known concentration of this compound).

-

Incubation: Place the leaf segments onto the saturated filter paper. Seal the plates with parafilm to maintain humidity. Incubate under light at room temperature for 24-72 hours.

-

Symptom Evaluation: Observe the leaf segments for the development of symptoms such as chlorosis (yellowing), wilting, and necrosis (tissue death). Compare the severity of symptoms in susceptible and resistant oat leaves treated with the test solutions to the controls. A semi-quantitative score can be assigned based on the extent of tissue damage.

Protocol 3: Electrolyte Leakage Assay

This assay quantifies the loss of membrane integrity in response to this compound treatment.

Materials:

-

Oat leaf discs from susceptible plants

-

This compound solutions of varying concentrations

-

Deionized water

-

Conductivity meter

-

Test tubes or multi-well plates

-

Vacuum infiltrator (optional)

Procedure:

-

Sample Preparation: Cut uniform leaf discs (e.g., 5 mm diameter) from susceptible oat leaves.

-

Washing: Rinse the leaf discs thoroughly with deionized water to remove electrolytes released during cutting.

-

Treatment: Place a set number of leaf discs (e.g., 5-10) into test tubes containing a known volume of deionized water and the desired concentration of this compound. Include a control with no this compound. Optionally, vacuum infiltrate the leaf discs with the solutions to ensure toxin uptake.

-

Incubation: Incubate the tubes at room temperature with gentle shaking for a time course (e.g., 1, 2, 4, 8 hours).

-

Conductivity Measurement (C1): At each time point, measure the electrical conductivity of the solution.

-

Total Electrolyte Measurement (C2): After the final time point, autoclave or boil the tubes for 15-20 minutes to kill the tissue and release all electrolytes. Cool to room temperature and measure the final conductivity.

-

Calculation: Express electrolyte leakage as a percentage of the total: (C1 / C2) * 100. Plot the percentage of electrolyte leakage against this compound concentration or time.

Protocol 4: DNA Laddering Assay for Apoptosis

This protocol detects the characteristic internucleosomal cleavage of DNA that occurs during this compound-induced apoptosis.

Materials:

-

Oat leaf tissue or protoplasts

-

This compound solution

-

DNA extraction buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol

-

70% Ethanol

-

TE buffer (Tris-EDTA)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

DNA ladder marker

Procedure:

-

Treatment: Incubate oat leaf segments or protoplasts with and without a known concentration of this compound for a time course (e.g., 4, 8, 12 hours).

-

DNA Extraction:

-

Harvest the tissue/cells and grind them in liquid nitrogen.

-

Resuspend the powder in DNA extraction buffer.

-

Add RNase A and incubate at 37°C for 30 minutes.

-

Add Proteinase K and incubate at 50°C for 1-2 hours.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

-

Precipitate the DNA from the aqueous phase by adding isopropanol and centrifuging at high speed.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in TE buffer.

-

-

Quantification: Determine the DNA concentration.

-

Electrophoresis:

-

Load equal amounts of DNA (e.g., 5-10 µg) from each sample into the wells of a 1.5-2.0% agarose gel containing a DNA stain.

-

Include a DNA ladder marker.

-

Run the gel at a low voltage (e.g., 50-70 V) to resolve the DNA fragments.

-

-

Visualization: Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

This guide provides a comprehensive overview of the mechanism of action of this compound and detailed methodologies for its study. Researchers can utilize this information to further investigate the intricate interactions between this potent toxin and susceptible plants, and to explore potential strategies for disease control and drug development.

References

- 1. Victorin induction of an apoptotic/senescence-like response in oats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Victorin Induction of an Apoptotic/Senescence–like Response in Oats | Semantic Scholar [semanticscholar.org]

- 3. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytopathology 1975 | Production of Ethylene by Oats Resistant and Susceptible to Victorin [apsnet.org]

- 5. apsnet.org [apsnet.org]

Cellular Targets of Victoxinine in Plant Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Victoxinine, a chlorinated pentasubstituted β-amino acid derivative and the active component of the host-selective toxin victorin, is produced by the fungus Cochliobolus victoriae. It is a potent elicitor of programmed cell death (PCD) in susceptible plant species, particularly certain oat varieties. Historically, the mitochondrial glycine decarboxylase complex (GDC) was considered the primary target of this compound. However, recent research has unveiled a more complex mechanism involving initial perception at the cell surface, followed by a signaling cascade that culminates in PCD. This guide provides a comprehensive overview of the known cellular targets of this compound, detailing the molecular interactions, signaling pathways, and quantitative data from key studies. It also includes detailed experimental protocols for the methodologies cited, aiming to equip researchers with the necessary information to investigate this and similar plant-pathogen interactions.

Introduction

The study of host-selective toxins like this compound offers profound insights into the molecular intricacies of plant immunity and susceptibility. Understanding how these toxins manipulate cellular machinery to induce disease is paramount for developing resistant crop varieties and novel fungicides. This technical guide synthesizes the current knowledge on the cellular targets of this compound, shifting the focus from a singular mitochondrial target to a multi-faceted model involving both the plasma membrane and mitochondria.

Primary Cellular Targets and Molecular Interactions

The mode of action of this compound involves a sophisticated interplay between cell surface perception and intracellular targets.

Cell Surface Perception: The Initial Trigger

Emerging evidence strongly suggests that the initial recognition of this compound occurs at the cell surface of susceptible plants.[1] This interaction is a critical prerequisite for the induction of PCD and other defense-like responses. While the specific cell surface receptor for this compound has yet to be definitively identified, studies using fluorescently labeled victorin conjugates (VicFluor and VicBSA) have demonstrated that cell death is initiated before the toxin traverses the plasma membrane.[1]

The LOV1 and ATTRX5/LIV1 System in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, sensitivity to victorin is conferred by the dominant gene LOCUS ORCHESTRATING VICTORIN EFFECTS1 (LOV1).[2] LOV1 encodes a coiled-coil-nucleotide binding site-leucine-rich repeat (CC-NBS-LRR) protein, a class of proteins commonly involved in plant disease resistance.[3][4]

The response to victorin is also dependent on another protein, thioredoxin h5 (ATTRX5), encoded by the LOCUS OF INSENSITIVITY TO VICTORIN1 (LIV1) gene.[3] Thioredoxins are small, ubiquitous proteins that catalyze thiol-disulfide exchange reactions and are involved in redox signaling.[5] The requirement of both LOV1 and ATTRX5 suggests a signaling complex at or near the plasma membrane that perceives the this compound signal and transduces it downstream.

Mitochondrial Target: The Glycine Decarboxylase Complex (GDC)

The glycine decarboxylase complex (GDC) is a multi-enzyme complex located in the inner mitochondrial membrane that plays a crucial role in photorespiration.[6][7] Early studies identified the P-protein component of the GDC as a binding target for victorin in susceptible oat genotypes.[1] Subsequent research confirmed that victorin also binds to the H-protein of the GDC in both susceptible and resistant genotypes.[1]

This compound is a potent inhibitor of GDC activity. In vivo studies with oat leaf slices demonstrated a 50% inhibition of GDC activity (EC50) at a concentration of 81 pM.[1] In vitro, this compound inhibited the glycine-bicarbonate exchange reaction with an EC50 of 23 µM.[1] While the interaction with GDC is a confirmed biochemical effect of this compound, current models propose that it is a downstream event following the initial cell surface perception, rather than the primary trigger of PCD.[1]

Signaling Pathways and Cellular Responses

The perception of this compound at the cell surface initiates a signaling cascade that leads to a range of cellular responses, culminating in programmed cell death.

Ion Fluxes and Extracellular Alkalinization

A rapid and essential response to this compound perception is the alteration of ion fluxes across the plasma membrane, leading to extracellular alkalinization.[1] This change in the extracellular pH is considered a key regulatory event for subsequent this compound-induced responses.

Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

Following the initial perception, there is a burst of reactive oxygen species (ROS) and nitric oxide (NO).[1] These molecules are well-known signaling components in plant defense and PCD pathways.

Phytoalexin Production

Susceptible plants respond to this compound by producing phytoalexins, which are antimicrobial secondary metabolites.[1] This is a classic plant defense response, indicating that this compound hijacks the plant's own immune signaling pathways.

Programmed Cell Death (PCD)

The ultimate outcome of the this compound-induced signaling cascade in susceptible plants is programmed cell death.[1][3][4] This is characterized by apoptosis-like features and is a strategy used by the pathogen to cause disease.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with its cellular targets.

| Parameter | Target/System | Value | Reference |

| EC50 for GDC Inhibition (in vivo) | Glycine Decarboxylase Complex in Oat Leaf Slices | 81 pM | [1] |

| EC50 for GDC Inhibition (in vitro) | Glycine-Bicarbonate Exchange Reaction | 23 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cellular targets.

Assay for Glycine Decarboxylase Activity

This protocol is adapted from studies on the inhibition of GDC by victorin.

Objective: To measure the activity of the glycine decarboxylase complex in plant mitochondria and assess the inhibitory effect of this compound.

Materials:

-

Plant leaf tissue (e.g., oat)

-

Mitochondria isolation buffer (e.g., 0.3 M mannitol, 25 mM MOPS-KOH pH 7.2, 1 mM EDTA, 0.1% BSA, 0.2% polyvinylpyrrolidone-40, 4 mM cysteine, 1 mM dithiothreitol)

-

Reaction buffer (e.g., 0.2 M MOPS-KOH pH 7.2, 0.1% Triton X-100, 30 mM pyridoxal 5'-phosphate, 6 mM NAD+, 3 mM dithiothreitol, 4.5 mM tetrahydrofolate)

-

[1-¹⁴C]glycine

-

Scintillation cocktail

-

Liquid scintillation counter

-

This compound solution of known concentration

Procedure:

-

Mitochondria Isolation:

-

Homogenize fresh leaf tissue in ice-cold mitochondria isolation buffer.

-

Filter the homogenate through layers of cheesecloth and Miracloth.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) to pellet chloroplasts and nuclei.

-

Centrifuge the supernatant at high speed (e.g., 12,000 x g) to pellet mitochondria.

-

Resuspend the mitochondrial pellet in a wash buffer and repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

-

GDC Activity Assay:

-

Incubate the isolated mitochondria with or without this compound at various concentrations for a specified time (e.g., 30 minutes) on ice.

-

Initiate the reaction by adding an aliquot of the mitochondrial suspension to the reaction buffer containing [1-¹⁴C]glycine.

-

Incubate at a controlled temperature (e.g., 25°C) with shaking.

-

Stop the reaction by adding a strong acid (e.g., 2 M HCl).

-

Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper wick soaked in a CO₂ trapping solution like β-phenylethylamine).

-

Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of GDC activity as the amount of ¹⁴CO₂ released per unit time per milligram of mitochondrial protein.

-

Plot the GDC activity against the concentration of this compound to determine the EC50 value.

-

Flow Cytometry for Cell Death Analysis

This protocol provides a general framework for quantifying this compound-induced cell death using flow cytometry.

Objective: To quantify the percentage of dead cells in a plant protoplast suspension after treatment with this compound.

Materials:

-

Plant protoplasts isolated from susceptible and resistant plant lines.

-

Protoplast incubation buffer (e.g., Gamborg's B5 medium with appropriate osmoticum).

-

This compound solution.

-

Fluorescent dyes for cell viability (e.g., Fluorescein Diacetate (FDA) for live cells and Propidium Iodide (PI) for dead cells).

-

Flow cytometer.

Procedure:

-

Protoplast Treatment:

-

Isolate protoplasts from the leaf tissue of susceptible and resistant plants using enzymatic digestion.

-

Resuspend the protoplasts in the incubation buffer at a known density.

-

Treat the protoplast suspensions with different concentrations of this compound or a control solution.

-

Incubate for various time points.

-

-

Staining:

-

Add FDA and PI to the protoplast suspensions to final concentrations of, for example, 1 µg/mL and 10 µg/mL, respectively.

-

Incubate in the dark for 5-10 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained protoplasts using a flow cytometer.

-

Excite FDA with a 488 nm laser and detect emission at ~520 nm.

-

Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Gate the protoplast population based on forward and side scatter to exclude debris.

-

Quantify the percentage of live (FDA-positive, PI-negative) and dead (PI-positive) cells.

-

-

Data Analysis:

-

Plot the percentage of dead cells against the this compound concentration or time of treatment.

-

Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

This protocol outlines methods for detecting ROS and NO production in response to this compound.

Objective: To detect and quantify the production of ROS and NO in plant cells or tissues treated with this compound.

Materials for ROS Detection:

-

Plant tissue or protoplasts.

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) or dihydroethidium (DHE).

-

Fluorescence microscope or plate reader.

Procedure for ROS Detection:

-

Load the cells or tissue with H₂DCF-DA (for H₂O₂) or DHE (for superoxide) by incubating in a buffer containing the probe.

-

Wash to remove excess probe.

-

Treat with this compound or a control solution.

-

Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.

Materials for NO Detection:

-

Plant tissue or protoplasts.

-

4,5-diaminofluorescein diacetate (DAF-2 DA).

-

Fluorescence microscope.

Procedure for NO Detection:

-

Load the cells or tissue with DAF-2 DA.

-

Wash to remove excess probe.

-

Treat with this compound or a control solution.

-

Visualize the intracellular green fluorescence of the DAF-2 triazole product using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound-induced cell death.

Experimental Workflow for GDC Activity Assay

Caption: Workflow for the Glycine Decarboxylase Complex activity assay.

Conclusion and Future Directions

The understanding of this compound's mode of action has evolved significantly, highlighting a sophisticated mechanism that involves both cell surface and mitochondrial targets. The initial perception at the plasma membrane, mediated by a putative receptor and involving the LOV1/ATTRX5 complex in Arabidopsis, triggers a signaling cascade that ultimately leads to programmed cell death. While the inhibitory effect on the mitochondrial glycine decarboxylase complex is a confirmed downstream event, it is no longer considered the primary determinant of host selectivity and PCD induction.

Future research should focus on several key areas:

-

Identification of the Cell Surface Receptor: The definitive identification of the this compound receptor is a critical next step to fully elucidate the initial perception mechanism.

-

Elucidation of the LOV1/ATTRX5 Signaling Complex: Further investigation into the direct interactions and downstream targets of the LOV1 and ATTRX5 proteins will provide a more detailed picture of the signaling cascade.

-

Quantitative Analysis of Ion Fluxes: A detailed quantitative analysis of the specific ion fluxes induced by this compound will help to understand the early signaling events.

-

Integration of Signaling Pathways: A systems-level approach is needed to understand how the various downstream responses, including ROS/NO production, phytoalexin synthesis, and mitochondrial dysfunction, are integrated to execute PCD.

A deeper understanding of the cellular targets and mechanisms of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also pave the way for the development of innovative strategies for crop protection.

References

- 1. Inhibition of the glycine decarboxylase multienzyme complex by the host-selective toxin victorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane protein isolation and identification by covalent binding for proteome research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 6. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

Victoxinine and Victorin: A Technical Guide to Phytotoxicity, Mechanism of Action, and Cellular Impact

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the phytotoxic effects induced by metabolites from the fungus Cochliobolus victoriae, with a primary focus on the well-characterized toxin, Victorin. While Victoxinine is a known secondary metabolite, the vast body of research points to Victorin as the principal agent of phytotoxicity and the causative agent of Victoria blight of oats. This document details the physiological and molecular responses of susceptible plants to Victorin exposure.

Introduction to Cochliobolus victoriae Toxins

Cochliobolus victoriae is a fungal pathogen responsible for Victoria blight, a devastating disease of certain oat cultivars. The pathogenicity of this fungus is primarily attributed to the production of a host-selective toxin known as Victorin.[1][2] Another metabolite, this compound, has also been identified from this fungus.[3] However, Victorin is the key determinant of the disease and has been the subject of extensive research into its phytotoxic effects and mechanism of action. Victorin is a family of cyclic peptides, with Victorin C being the most abundant.[4][5] The toxin is highly potent and selectively affects oat varieties carrying the dominant Vb gene, which is genetically linked to the Pc-2 gene for crown rust resistance.[1][6]

Phytotoxicity Symptoms of Victorin Exposure

Exposure of susceptible plants to Victorin induces a range of severe phytotoxic symptoms that mimic the signs of Victoria blight. These symptoms are indicative of a rapid cellular collapse and systemic failure.

Macroscopic Symptoms:

-

Leaf Damage: The initial and most apparent symptoms include foliar striping, which begins at the lower leaves and progresses upwards.[1] This is often accompanied by wilting and a general loss of turgor. At lower concentrations of Victorin, a prominent symptom is the total loss of chlorophyll, leading to a bleached appearance of the leaves.[7]

-

Necrosis: Basal necrosis is a characteristic symptom.[1] As the toxic effects advance, necrotic lesions can spread across the plant tissues.

-

Stunting and Death: Affected seedlings often exhibit stunted growth and can ultimately die.[1] In mature plants, the disease leads to stem weakening and premature ripening of seeds.[1]

Cellular and Sub-cellular Symptoms:

-

Programmed Cell Death (PCD): Victorin is a potent inducer of PCD, which exhibits features of apoptosis.[8][9] This includes DNA laddering, a hallmark of apoptotic cell death.[7][9]

-

Chlorophyll Loss: A significant and early symptom is the degradation of chlorophyll, contributing to the yellowing and bleaching of leaves.[7][9]

-

Rubisco Degradation: Victorin treatment leads to the specific proteolytic cleavage of the large subunit of RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), a key enzyme in carbon fixation.[7][9]

-

Membrane Permeability: A rapid increase in plasma membrane permeability is an early response to Victorin, leading to electrolyte leakage.[10]

Quantitative Data on Victorin Phytotoxicity

The phytotoxicity of Victorin is concentration-dependent. The following table summarizes the available quantitative data on the biological activity of Victorin.

| Parameter | Value | Plant/System | Reference |

| IC50 for Glycine Decarboxylase Complex Inhibition | 81 pM | Oats | [7][9] |

| Concentration for RuBisCO Cleavage | Noticeable at 1 ng/mL, significant at 10 ng/mL | Oat leaf slices | [7] |

| Concentration for Leaf Assay Symptoms | 5 µg/mL | Arabidopsis thaliana (LOV1 line) | [11][12] |

| Concentration for Infiltration Assay Symptoms | 10 µg/mL | Arabidopsis thaliana (LOV1 line) | [11][12] |

| Lowest Detectable Concentration (Indirect ELISA) | 10 pg/mL | In vitro | [13] |

| IC50 for Antibody Binding (Indirect ELISA) | 10 ng/mL | In vitro | [13] |

| IC50 for Victorin-HRP Conjugate Binding (Direct ELISA) | 25 ng/mL | In vitro | [13] |

Mechanism of Action of Victorin

The mechanism of Victorin's action is complex and involves the hijacking of a plant's innate immune system, leading to a hypersensitive-like response and programmed cell death.

Initially, Victorin was thought to directly target the glycine decarboxylase complex (GDC) in mitochondria.[8][9] However, more recent evidence suggests a two-step model where Victorin is first recognized at the cell surface.[8] This initial recognition triggers a cascade of events leading to the observed phytotoxicity.

The sensitivity to Victorin is conferred by the Vb gene in oats and its ortholog, LOCUS ORCHESTRATING VICTORIN EFFECTS1 (LOV1), in Arabidopsis thaliana.[12][14] LOV1 encodes a nucleotide-binding site leucine-rich repeat (NLR) protein, a class of intracellular immune receptors that typically recognize pathogen effectors and trigger a defense response.[14][15] This suggests that Victorin mimics a pathogen effector, and the plant's defense response, mediated by the NLR protein, is inappropriately activated, leading to widespread cell death. The LOV1 protein is thought to "guard" a defense-related thioredoxin, TRX-h5, and Victorin's interaction with this complex initiates the cell death cascade.[14]

Signaling Pathways in Victorin-Induced Cell Death

Several signaling molecules are implicated in the downstream events following Victorin perception.

-

Calcium: Calcium appears to play a crucial role in mediating the plant's response to Victorin. The use of calcium channel blockers, such as LaCl₃, can provide almost complete protection against Victorin-induced symptoms, including RuBisCO cleavage.[9]

-

Ethylene: Ethylene signaling is also involved in the Victorin-induced cell death pathway. Inhibitors of ethylene synthesis or perception, such as aminooxyacetic acid and silver thiosulfate, can significantly reduce the severity of symptoms.[9]

-

Reactive Oxygen Species (ROS): While not explicitly detailed for Victorin in the provided search results, the induction of a hypersensitive-like response by an NLR protein strongly implies the involvement of a ROS burst, a common feature of plant defense signaling.

Below is a diagram illustrating the proposed signaling pathway for Victorin-induced phytotoxicity.

Caption: Proposed signaling pathway for Victorin-induced phytotoxicity.

Experimental Protocols for Assessing Victorin Phytotoxicity

Several experimental protocols are employed to study the effects of Victorin on susceptible plants.

Oat Leaf Senescence Assay

This assay provides a visual and biochemical assessment of Victorin's toxicity.

Methodology:

-

Plant Material: Use susceptible oat cultivars (e.g., those containing the Vb gene). Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Leaf Excision: Excise leaf sections (approximately 5 cm) from the first true leaves of 7-10 day old seedlings.

-

Toxin Treatment: Float the leaf sections in a solution of Victorin at various concentrations (e.g., 0.1 to 100 ng/mL) or a control solution (water or buffer) in petri dishes.

-

Incubation: Incubate the leaf sections under controlled light and temperature conditions for a specified period (e.g., 24-72 hours).

-

Symptom Assessment: Visually assess the leaves for symptoms such as chlorosis, necrosis, and wilting.

-

Biochemical Analysis (Optional):

-

Chlorophyll Quantification: Extract chlorophyll from the leaf tissue using a solvent (e.g., 80% acetone) and measure absorbance at 645 nm and 663 nm to determine chlorophyll concentration.

-

Protein Extraction and Western Blotting: Extract total protein from the leaf tissue and perform SDS-PAGE followed by Western blotting to detect the cleavage of the large subunit of RuBisCO.

-

References

- 1. Cochliobolus victoriae - Wikipedia [en.wikipedia.org]

- 2. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Victorin | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Victorin triggers programmed cell death and the defense response via interaction with a cell surface mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Covalent Binding Sites of Victorin in Oat Leaf Tissues Detected by Anti-Victorin Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the LOV1-mediated, victorin-induced, cell-death response with virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic Analysis of Victorin Sensitivity and Identification of a Causal Nucleotide-Binding Site Leucine-Rich Repeat Gene in Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Victoxinine: A Minor Phytotoxin in the Shadow of Victorin in Victoria Blight of Oats

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Victoria blight of oats, a devastating plant disease that emerged in the 1940s, is caused by the necrotrophic fungus Cochliobolus victoriae (previously known as Helminthosporium victoriae). The pathogenicity of this fungus is intrinsically linked to its production of a potent, host-selective toxin known as Victorin. While Victorin has been the subject of extensive research, leading to a deep understanding of its structure, biosynthesis, and mode of action, it is not the sole phytotoxic metabolite produced by this pathogen. Among the other secondary metabolites is Victoxinine, a toxic base whose role in the pathology of Victoria blight is far less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, phytotoxicity, and the experimental approaches to its study, while drawing a clear distinction from the well-characterized primary toxin, Victorin.

The Primary Pathogenicity Factor: Victorin

To understand the context of this compound, it is essential to first briefly summarize the role of Victorin. Victorin is a chlorinated cyclic hexapeptide that acts as a host-selective toxin, meaning it is only toxic to oat varieties carrying the dominant Vb gene.[1][2] This gene is tightly linked to the Pc-2 gene, which confers resistance to crown rust, creating a scenario where resistance to one pathogen confers susceptibility to another.[3]

The mechanism of Victorin's action is a classic example of a pathogen hijacking the plant's own defense mechanisms. Victorin interacts with a thioredoxin protein (TRX-h5) in susceptible oat cells.[4] This complex is recognized by the product of the Vb gene, a nucleotide-binding site-leucine-rich repeat (NBS-LRR) protein, which functions as a disease resistance gene.[2] This recognition triggers a hypersensitive-like response, leading to programmed cell death (apoptosis), which the necrotrophic fungus then exploits to obtain nutrients and colonize the host tissue.[4]

This compound: A Secondary Metabolite with Phytotoxic Properties

In contrast to the wealth of information on Victorin, data on this compound is sparse. The primary source identifying this compound as a phytotoxic metabolite comes from a 1989 study by Pena-Rodriguez and Chilton.

Discovery and Characterization

This compound was identified as a minor secondary metabolite from a Bipolaris sp., a pathogen of Johnson Grass. Bipolaris is anamorph of Cochliobolus.[5] This research also identified another minor phytotoxic metabolite, prehelminthosporolactone.[5] The structure of this compound was elucidated, revealing it to be a toxic base.[5]

Phytotoxicity of this compound

Quantitative Data

Due to the limited research focus on this compound in the context of Victoria blight of oats, there is a significant lack of quantitative data regarding its specific effects on oat cells or tissues. The available literature primarily focuses on the potent effects of Victorin. For comparative purposes, the following table summarizes the known quantitative data for Victorin's activity.

| Toxin | Target Organism/System | Effective Concentration | Observed Effect | Reference |

| Victorin C | Susceptible Oat Leaf Slices | 10 pM | Induction of disease-like symptoms | [4] |

| Victorin C | Susceptible Oat Protoplasts | 0.1 ng/mL | Protoplast collapse | [1] |

| Victorin | Susceptible Oat Seedlings | 1 ng/mL | Inhibition of root growth | [1] |

No equivalent quantitative data for this compound's effect on oats is currently available in the reviewed literature.

Experimental Protocols

The experimental protocols for studying this compound are inferred from the methodologies used for the analysis of other phytotoxins from Cochliobolus victoriae.

Isolation and Purification of this compound

A general protocol for the isolation of secondary metabolites from Cochliobolus victoriae cultures would involve the following steps:

-

Fungal Culture: Grow Cochliobolus victoriae in a suitable liquid medium (e.g., potato dextrose broth) for a specified period to allow for the production of secondary metabolites.

-

Extraction: Separate the fungal mycelium from the culture filtrate by filtration. Extract the filtrate with an organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites.

-

Chromatography: Concentrate the organic extract and subject it to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate different fractions.

-

Further Purification: Use techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to further purify the fractions containing this compound. Monitor the fractions for phytotoxic activity using a bioassay.

-

Structural Elucidation: Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Phytotoxicity Bioassays